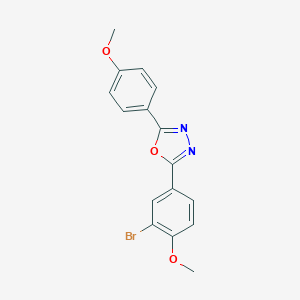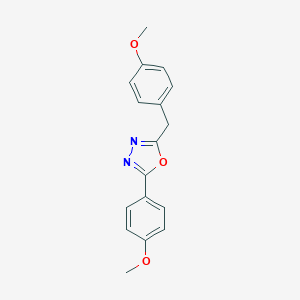![molecular formula C14H25N3O3 B319585 Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Step 2: Ethyl piperazine-1-carboxylate is then reacted with cyclohexyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- 1-Ethoxycarbonylpiperazine
- Piperazine-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
属性
分子式 |
C14H25N3O3 |
|---|---|
分子量 |
283.37 g/mol |
IUPAC 名称 |
ethyl 4-(cyclohexylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,18) |
InChI 键 |
RJPCAKUHEXGHNP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-chlorophenyl {5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazol-2-yl}methyl ether](/img/structure/B319503.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B319504.png)
![2-[2-(4-Methylphenyl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319506.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319507.png)
![2-[(4-bromophenoxy)methyl]-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319510.png)

![2-(3-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319515.png)
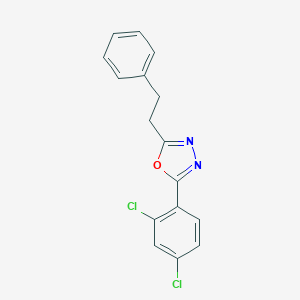
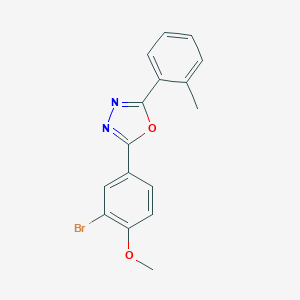
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319522.png)
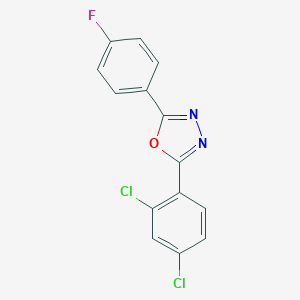
![2-[(4-Bromo-2-methylphenoxy)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319524.png)
